molecular formula C15H12Cl2N2O3S B2455333 1-methyl-1H-benzo[d]imidazol-5-yl 2,4-dichloro-5-methylbenzenesulfonate CAS No. 1396879-78-9

1-methyl-1H-benzo[d]imidazol-5-yl 2,4-dichloro-5-methylbenzenesulfonate

Cat. No. B2455333
CAS RN: 1396879-78-9
M. Wt: 371.23
InChI Key: HGFYLSZLSOVZDZ-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . It is a dicyclic organic scaffold having an imidazole ring (containing two nitrogen atoms at adjoining sites) attached to a benzene ring . Benzimidazole and its derivatives are extremely effective both with respect to their inhibitory activity and favorable selectivity ratio .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves nucleophilic substitution reactions . There are also other methods like the Van Leusen Imidazole Synthesis, which is a three-component reaction .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole and its derivatives are involved in a variety of chemical reactions. For example, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some benzimidazole derivatives show antimicrobial activity .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on the specific compound. Some benzimidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

The future directions in the research of benzimidazole derivatives could involve the development of new drugs that overcome antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2,4-dichloro-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3S/c1-9-5-15(12(17)7-11(9)16)23(20,21)22-10-3-4-14-13(6-10)18-8-19(14)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFYLSZLSOVZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-benzo[d]imidazol-5-yl 2,4-dichloro-5-methylbenzenesulfonate

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